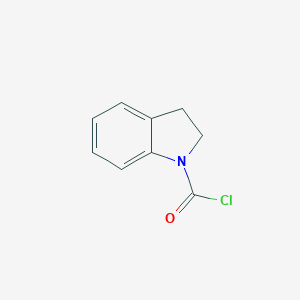

Chlorure d'indoline-1-carbonyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,3-dihydro-1H-indole derivatives often involves transition metal-free amination of aryl chlorides or catalyzed reactions with acyl chlorides. For example, aromatic and aliphatic amines can react with chlorostyrene in the presence of potassium tert-butoxide to yield N-substituted 2,3-dihydroindoles in good yields, highlighting a versatile approach to indole synthesis without the need for transition metals (Beller et al., 2001).

Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indole derivatives can be complex, involving various substituents that influence their properties and reactivity. Crystal structure determination through X-ray diffraction reveals the detailed geometry, including conformation and intermolecular interactions. For instance, derivatives have been shown to adopt specific configurations that are influenced by weak intra and intermolecular C–H···O type hydrogen bonds, which stabilize the crystal structure and affect their chemical behavior (Vázquez-Vuelvas et al., 2011).

Chemical Reactions and Properties

2,3-Dihydro-1H-indole-1-carbonyl chloride undergoes various chemical reactions, including C–C coupling and acylation. These reactions are often facilitated by catalysts such as iron(III) chloride or aluminum chloride, leading to the formation of indole derivatives with significant yields. For example, the iron(III) chloride promoted desulfitative C–C coupling reaction allows for the synthesis of β,β-bisindolyl and β-indolyl α,β-unsaturated carbonyl compounds from α-oxo ketene dithioacetals and indoles (Yu et al., 2012).

Physical Properties Analysis

The physical properties of 2,3-dihydro-1H-indole-1-carbonyl chloride derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and pharmaceutical formulations. These properties are determined by the molecular structure and the nature of substituents on the indole ring.

Chemical Properties Analysis

The chemical properties of 2,3-dihydro-1H-indole-1-carbonyl chloride, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are influenced by the indole core and the substituents attached to it. For instance, acylation reactions at the 3-position of indoles with acyl chlorides highlight the reactivity of these compounds towards electrophilic substitution, providing a pathway for functionalization and diversification of indole derivatives (Okauchi et al., 2000).

Applications De Recherche Scientifique

Traitement de l'AVC ischémique

Des dérivés d'indoline ont été conçus, synthétisés et évalués biologiquement comme agents neuroprotecteurs multifonctionnels pour lutter contre l'AVC ischémique . Ces composés ont montré des effets protecteurs significatifs contre la mort des cellules RAW 264.7 induite par H2O2 . Certains composés ont considérablement augmenté le taux de survie cellulaire dans les dommages neuronaux induits par la privation/reperfusion en oxygène et glucose (OGD/R) . Ils ont également présenté une affinité de liaison pour les récepteurs de l'acide N-méthyl-D-aspartique 2B (NMDA-GluN2B) .

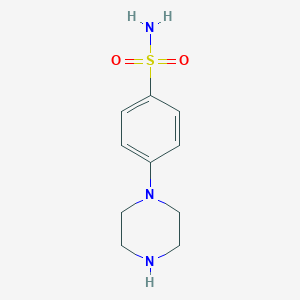

Propriétés anti-inflammatoires

Certains dérivés d'indoline ont montré qu'ils réduisaient la sécrétion de cytokines inflammatoires induite par le LPS, notamment le TNF-α, l'IL-6 et le NO, par les cellules BV-2 . Cela suggère des applications anti-inflammatoires potentielles.

Propriétés antioxydantes

Dans l'essai antioxydant, tous les dérivés d'indoline ont montré des effets protecteurs significatifs contre la mort des cellules RAW 264.7 induite par H2O2 . Cela indique leur utilisation potentielle comme antioxydants.

Traitement des cellules cancéreuses

Les dérivés d'indole, qui comprennent les dérivés d'indoline, ont été appliqués comme composés biologiquement actifs pour le traitement des cellules cancéreuses . Ils présentent diverses propriétés vitales sur le plan biologique .

Traitement des microbes

Les dérivés d'indole ont également été utilisés pour le traitement des microbes . Leurs diverses propriétés biologiques les rendent efficaces dans cette application <svg class="icon" height="16" p-id="1735" t="1

Safety and Hazards

Mécanisme D'action

Target of Action

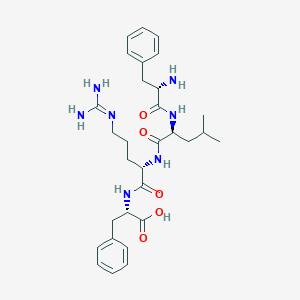

Indoline-1-carbonyl chloride, also known as 2,3-Dihydroindole-1-carbonyl chloride, is a derivative of indole . Indole derivatives have been found to interact with a variety of targets, including cancer cells, microbes, and different types of disorders in the human body . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .

Mode of Action

For instance, they can form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . The presence of a carboxamide moiety in indole derivatives, such as Indoline-1-carbonyl chloride, could potentially enhance this interaction .

Biochemical Pathways

Indoline-1-carbonyl chloride, like other indole derivatives, may affect several biochemical pathways. Indole derivatives have been found to play a significant role in cell biology . They are involved in the synthesis of various natural products and drugs

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities . The physicochemical properties of indoline compounds, such as water solubility and lipid solubility, can influence their bioavailability .

Result of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that Indoline-1-carbonyl chloride could potentially have a wide range of effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

2,3-dihydroindole-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVDNQHSQZMQMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625379 | |

| Record name | 2,3-Dihydro-1H-indole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117086-91-6 | |

| Record name | 2,3-Dihydro-1H-indole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indole-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

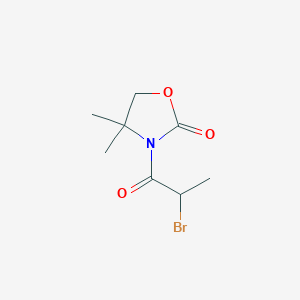

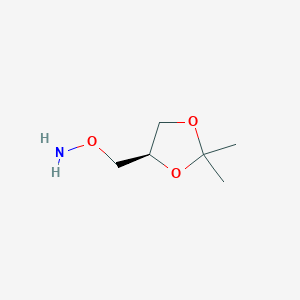

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.